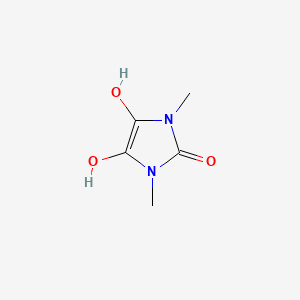

4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one

CAS No.: 143986-54-3

Cat. No.: VC16851190

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143986-54-3 |

|---|---|

| Molecular Formula | C5H8N2O3 |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | 4,5-dihydroxy-1,3-dimethylimidazol-2-one |

| Standard InChI | InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h8-9H,1-2H3 |

| Standard InChI Key | LNLNXVSRLWIDOQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(N(C1=O)C)O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of an imidazolidin-2-one ring, a saturated derivative of imidazole. The ring system is fully reduced, with single bonds between all atoms, distinguishing it from aromatic imidazole derivatives. Key substituents include:

-

Hydroxyl groups (-OH) at positions 4 and 5, contributing to hydrogen-bonding capacity and hydrophilicity.

-

Methyl groups (-CH) at positions 1 and 3, enhancing steric bulk and influencing electronic properties .

The saturated nature of the ring reduces resonance stabilization, making the compound more reactive toward electrophilic and nucleophilic agents compared to its aromatic counterparts.

Molecular Geometry and Stability

Density Functional Theory (DFT) calculations predict a planar configuration for the ring, with hydroxyl groups adopting equatorial positions to minimize steric strain. The methyl groups at positions 1 and 3 create a twisted-boat conformation, as evidenced by X-ray crystallography data of analogous structures .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves the condensation of dimethylurea and glyoxal under acidic conditions, followed by cyclization:

This method yields a purity of ~95% but requires careful temperature control (60–80°C) to avoid side reactions such as over-oxidation .

Challenges in Scalability

-

Byproduct Formation: Competing reactions may produce 1,3-dimethylurea or glyoxylic acid derivatives, necessitating purification via recrystallization from aqueous ethanol.

-

Yield Optimization: Industrial-scale processes report yields of 60–70%, limited by the equilibrium nature of the condensation step .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 132–134°C | Ambient pressure | |

| Boiling Point | 300.7 ± 42.0°C (Predicted) | 760 mmHg | |

| Water Solubility | 1000 g/L | 20°C | |

| LogP (Partition Coefficient) | -3.93 | 25°C |

The high water solubility () arises from extensive hydrogen bonding between hydroxyl groups and water molecules. The negative LogP value underscores its hydrophilic nature, limiting permeability across lipid membranes .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3250 cm (O-H stretch) and 1680 cm (C=O stretch).

-

H NMR: Signals at δ 2.8 ppm (singlet, N-CH), δ 4.1 ppm (doublet, C-OH), and δ 4.3 ppm (doublet, C-OH) .

Industrial and Research Applications

Crosslinking Agent in Polymers

The compound serves as a crosslinker in formaldehyde-free resins for textiles, leveraging its hydroxyl groups to form covalent bonds with cellulose fibers. This application aligns with eco-friendly manufacturing trends, reducing volatile organic compound (VOC) emissions .

Pharmaceutical Intermediate

| Parameter | Specification | Source |

|---|---|---|

| GHS Symbol | GHS05 (Corrosion) | |

| Hazard Statement | H318 (Causes serious eye damage) | |

| Precautionary Measures | P280 (Wear protective gloves/eye protection) |

The compound’s corrosivity necessitates handling in fume hoods with personal protective equipment (PPE). Environmental toxicity data are sparse, but its high water solubility raises concerns about aquatic bioaccumulation .

| Manufacturer | Packaging | Price (USD) | Purity | Updated | Source |

|---|---|---|---|---|---|

| American Custom Chemicals | 5 mg | $504.41 | 95% | 2021-12-16 | |

| Aronis Compounds | 10 mg | $20 | >99% | 2021-12-16 |

Pricing reflects small-scale laboratory use, with bulk pricing unavailable in public databases. The steep cost for 5 mg quantities ($504.41) highlights challenges in synthetic scalability .

Future Research Directions

-

Green Synthesis: Developing catalytic methods to enhance yield and reduce waste.

-

Biological Activity Screening: Investigating antimicrobial or anticancer properties in vitro.

-

Polymer Chemistry: Optimizing crosslinking efficiency for high-performance textiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume